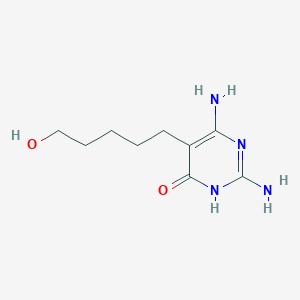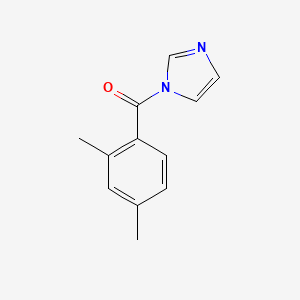
1H-Imidazole, 1-(2,4-dimethylbenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone is a compound that features a combination of a 2,4-dimethylphenyl group and an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone can be achieved through several methods. One common approach involves the reaction of imidazole with benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
(1H-Imidazol-1-yl)(phenyl)methanone: Similar structure but lacks the 2,4-dimethyl groups.
(1H-Imidazol-1-yl)(4-methylphenyl)methanone: Contains a single methyl group on the phenyl ring.
(1H-Imidazol-1-yl)(2,4,6-trimethylphenyl)methanone: Contains three methyl groups on the phenyl ring.
Uniqueness
(2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone is unique due to the presence of two methyl groups at the 2 and 4 positions of the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
特性
CAS番号 |
481075-69-8 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
(2,4-dimethylphenyl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C12H12N2O/c1-9-3-4-11(10(2)7-9)12(15)14-6-5-13-8-14/h3-8H,1-2H3 |
InChIキー |
KSXAZOXYSOOOBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)N2C=CN=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


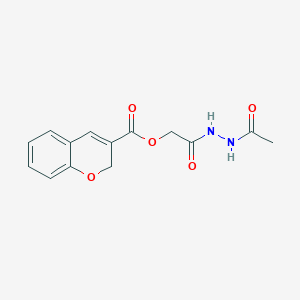

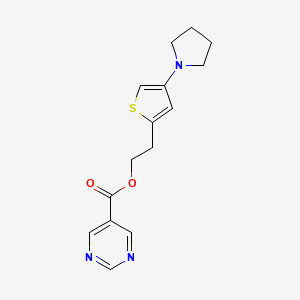

![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)
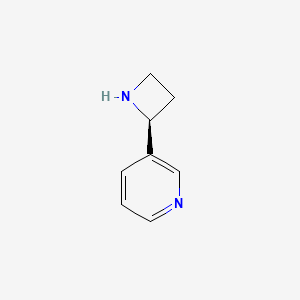
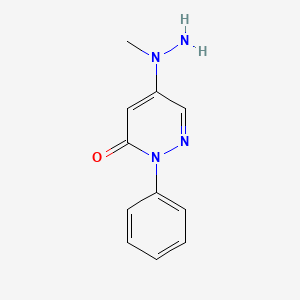

![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)
![2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925167.png)

![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)
![4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12925170.png)
